molecular formula C20H29N7O20P4 B087024 P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate CAS No. 13457-68-6

P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate

Cat. No. B087024
CAS RN: 13457-68-6
M. Wt: 811.4 g/mol
InChI Key: WLGHSSFVEUABFP-SLFMBYJQSA-N
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Description

Synthesis Analysis

This involves a detailed examination of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs (e.g., temperature, pressure), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at what reactants it reacts with, what products are formed, and under what conditions the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

  • Enzyme Inhibition : It acts as an inhibitor for enzymes like thymidine kinase, thymidylate kinase, and ribonucleotide reductase. Ap5T and Ap6T, analogues of P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate, have been found to strongly inhibit all three enzymes (Davies et al., 1988).

  • Phosphorylation of Nucleosides : P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate is involved in the phosphorylation of nucleosides like adenosine, cytidine, guanosine, and thymidine, which is significant in the context of prebiological chemistry (Waehneldt & Fox, 1967).

  • Molecular Structure Studies : The molecular structure of its analogues, like deoxyadenylyl-3'-methylphosphonate-5'-thymidine dihydrate, has been studied, providing insights into the structure of dinucleoside phosphates (Chacko et al., 1983).

  • Inhibition of Kinases : P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate has been shown to inhibit human liver adenosine kinase and thymidylate kinase from peripheral blast cells of patients with acute myelocytic leukemia (Bone et al., 1986).

  • Inhibition of Platelet Reactivity : This compound also plays a role in the inhibition of platelet reactivity, thereby impacting thrombosis and vascular biology. It has been demonstrated that P(1),(P5)-di-(adenosine-5') pentaphosphate (Ap(5)A) can inhibit ADP-induced platelet aggregation by hydrolyzing ADP in plasma (Birk et al., 2002).

  • Inhibition of Adenylate Kinase : P(1),P(5)-Di(adenosine 5') pentaphosphate (Ap5A) is an effective inhibitor of human hemofysate adenylate kinase, which is crucial in enzymatic activities involving adenine nucleotides (Valentine et al., 1989).

  • Studies on Hydrolysis and Deuterium Substitution : Research on the hydrolysis of thymidine boranomonophosphate and stepwise deuterium substitution of the borane hydrogens has been conducted, offering insights into the stability and reaction mechanisms of nucleosides (Li et al., 1996).

  • Substrate Recognition by Phosphohydrolases : P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate is also relevant in the study of substrate recognition by various phosphohydrolases, which is significant in understanding enzyme kinetics and specificity (Roesler & Jastorff, 1978).

Safety And Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It also includes looking at safety measures that should be taken when handling the compound .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O20P4/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32)/t9-,10+,11+,12+,14+,15+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGHSSFVEUABFP-SLFMBYJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O20P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158807
Record name P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate

CAS RN

13457-68-6
Record name P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P(1)-(Adenosine-5')-P(5)-(thymidine-5')-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R BONE, YC CHENG… - FEDERATION …, 1985 - FEDERATION AMER SOC EXP …
Number of citations: 0

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